molecular formula C17H24N2O3S B5830252 N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}cyclobutanecarboxamide

N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}cyclobutanecarboxamide

Cat. No. B5830252
M. Wt: 336.5 g/mol
InChI Key: ZTHDFJJTOAQYLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}cyclobutanecarboxamide, also known as ABT-639, is a selective T-type calcium channel blocker that has been studied extensively for its potential therapeutic applications.

Mechanism of Action

N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}cyclobutanecarboxamide selectively blocks T-type calcium channels, which are involved in the regulation of neuronal excitability and neurotransmitter release. By blocking these channels, N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}cyclobutanecarboxamide reduces the influx of calcium ions into neurons, leading to a decrease in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}cyclobutanecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on T-type calcium channels, N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}cyclobutanecarboxamide has been shown to modulate the activity of other ion channels, including voltage-gated sodium channels and potassium channels. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in animal models of inflammation.

Advantages and Limitations for Lab Experiments

N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}cyclobutanecarboxamide has several advantages for use in lab experiments. It is highly selective for T-type calcium channels, making it a useful tool for studying the role of these channels in various physiological processes. In addition, N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}cyclobutanecarboxamide has been shown to have good pharmacokinetic properties, with high bioavailability and a long half-life. However, one limitation of N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}cyclobutanecarboxamide is its potential off-target effects, as it has been shown to modulate the activity of other ion channels in addition to T-type calcium channels.

Future Directions

There are several future directions for research on N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}cyclobutanecarboxamide. One area of interest is its potential therapeutic applications in various diseases, including hypertension, epilepsy, and neuropathic pain. Further studies are needed to determine the efficacy and safety of N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}cyclobutanecarboxamide in these diseases. In addition, further research is needed to better understand the mechanisms underlying the effects of N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}cyclobutanecarboxamide on ion channels and neurotransmitter release. Finally, the development of more selective T-type calcium channel blockers could provide new tools for studying the role of these channels in various physiological processes.

Synthesis Methods

The synthesis of N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}cyclobutanecarboxamide involves the reaction of 4-(4-methylpiperidin-1-yl)sulfonylbenzoic acid with cyclobutanecarbonyl chloride in the presence of a base. The resulting product is then purified through column chromatography to yield N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}cyclobutanecarboxamide in its pure form.

Scientific Research Applications

N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}cyclobutanecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, epilepsy, and neuropathic pain. It has been shown to be effective in reducing blood pressure in animal models of hypertension, and its antiepileptic properties have been demonstrated in several preclinical studies. In addition, N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}cyclobutanecarboxamide has been shown to be effective in reducing pain in animal models of neuropathic pain.

properties

IUPAC Name

N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-13-9-11-19(12-10-13)23(21,22)16-7-5-15(6-8-16)18-17(20)14-3-2-4-14/h5-8,13-14H,2-4,9-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHDFJJTOAQYLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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